Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate

Description

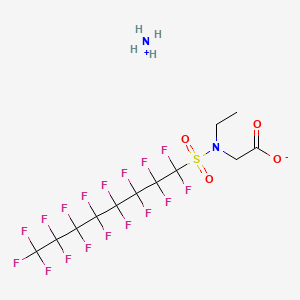

Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate is a perfluorinated compound (PFC) belonging to the class of perfluoroalkyl sulfonamidoacetic acids. Structurally, it consists of a perfluorooctyl chain (C8F17) attached to a sulfonamide group, an ethyl substituent, and a glycinate moiety neutralized by an ammonium cation (NH4+). This compound is part of a broader group of per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability, surfactant properties, and environmental persistence . Its CAS number is 2991-50-6, with the molecular formula C12H12F17N2O4S (accounting for the ammonium ion) and a molecular weight of approximately 621.3 g/mol .

Properties

CAS No. |

2991-52-8 |

|---|---|

Molecular Formula |

C12H11F17N2O4S |

Molecular Weight |

602.27 g/mol |

IUPAC Name |

azanium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate |

InChI |

InChI=1S/C12H8F17NO4S.H3N/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;/h2-3H2,1H3,(H,31,32);1H3 |

InChI Key |

SJEKNOZINRJJPA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N-ethylglycine in the presence of a base such as ammonium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of reactants and removal of products, which enhances efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Based on the search results, information regarding the applications of the specific compound "Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate" is limited. However, the search results do provide some context regarding perfluorooctane sulfonic acid (PFOS) and related chemicals, including mentions of compounds that may degrade to PFOS .

PFOS, its salts, and its precursors, which contain the C8F17SO2 or C8F17SO3 moiety, have been assessed for their potential impact on human health . One related compound, N-ethyl-N-[(heptadecafluorooctyl)-sulfonyl]-, potassium salt (potassium-N-ethyl-N((heptadecafluorooctyl)-sulfonyl)-glycinate), is listed among PFOS precursors .

PFOS has been listed in Annex B to the Convention with specific exemptions and acceptable purposes . Acceptable purposes include:

- Photo-imaging.

- Photoresist and anti-reflective coatings for semiconductors.

- Etching agent for compound semiconductors and ceramic filters.

- Aviation hydraulic fluids.

- Metal plating (hard metal plating) only in closed-loop systems .

The Conference of the Parties has encouraged parties to consider stopping their use of PFOS, its salts and PFOSF and related chemicals for applications where safer alternatives are available. These applications include:

Mechanism of Action

The mechanism of action of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural analogs differ in two aspects:

- Counterion : Substitution of ammonium (NH4+) with potassium (K+), sodium (Na+), or ethyl ester groups.

- Fluorocarbon Chain Length : Varying lengths (e.g., C8F17 vs. C4F9 or C6F13).

Table 1: Structural and Molecular Comparison

Physical and Chemical Properties

- Solubility : Ammonium salts generally exhibit higher water solubility compared to potassium or sodium salts due to the smaller ionic radius of NH4+ . For example, the ester derivative (CAS 1869-77-8) has a Henry’s Law constant of 1.3×10⁻⁵ , indicating lower volatility compared to ionic forms .

- Stability : All derivatives are thermally stable and resistant to hydrolysis, but ammonium salts may decompose at high temperatures, releasing NH3 .

Regulatory Status

- EU Regulations : Potassium and ammonium salts of heptadecafluorooctanesulfonic acid are classified as Substances of Very High Concern (SVHC) under REACH due to persistence, bioaccumulation, and toxicity (PBT criteria) .

- Global Restrictions: Norway reported imports of potassium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate (2991-51-7) between 2010–2013, highlighting ongoing regulatory scrutiny .

Environmental and Toxicological Profiles

- Persistence : All derivatives exhibit extreme environmental persistence. The perfluorooctyl chain (C8F17) contributes to bioaccumulation in aquatic organisms .

- Mobility : Ammonium salts may have higher mobility in groundwater due to solubility, whereas ester derivatives partition into soil organic matter .

Q & A

Q. What are the recommended methodologies for synthesizing Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step alkylation and sulfonylation reactions. For example, anhydrous solvents like acetonitrile or dichloromethane are used to minimize hydrolysis of intermediates. Bases such as triethylamine or potassium carbonate facilitate deprotonation during sulfonylation . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (e.g., 0–60°C) to balance reaction rate and byproduct formation. Purity is enhanced using recrystallization or column chromatography with silica gel .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): NMR is critical for confirming the presence and position of heptadecafluorooctyl groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, ensuring correct molecular formula validation.

- Infrared Spectroscopy (IR): Sulfonyl (S=O) stretches (~1350–1150 cm) and ammonium bands (~3100 cm) confirm functional groups .

- Elemental Analysis: Validates stoichiometry, particularly for fluorine content, which is prone to deviations due to fluorocarbon chain stability .

Q. What are the primary toxicological concerns associated with this compound in laboratory settings?

Acute exposure studies on structurally similar perfluorinated compounds (PFCs) indicate moderate toxicity via inhalation (e.g., respiratory irritation) and dermal exposure (e.g., mild irritation) . Chronic exposure may target the liver, as seen in rodent models with PFCs, necessitating strict adherence to PPE (gloves, fume hoods) and biological monitoring for fluoride metabolites in occupational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

Discrepancies in half-life estimates often arise from varying experimental conditions (e.g., pH, microbial activity). A tiered approach is recommended:

- Lab Studies: Conduct aerobic/anaerobic biodegradation assays under controlled conditions (OECD 301/302 guidelines).

- Field Studies: Use isotopic labeling (e.g., -tagged chains) to track degradation in soil/water matrices.

- Computational Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict persistence based on fluorocarbon chain length and sulfonate group stability .

Q. What advanced strategies can be employed to study its interaction with biological targets (e.g., enzymes or membranes)?

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers or recombinant enzymes on sensor chips to measure binding kinetics in real-time.

- Molecular Dynamics (MD) Simulations: Model interactions between the fluorinated tail and hydrophobic membrane domains, focusing on free energy changes.

- In Vitro Assays: Use fluorescence polarization to assess competitive binding with known ligands (e.g., serum albumin) .

Q. How can researchers address challenges in detecting trace levels of this compound in environmental samples?

- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges concentrates the compound while removing matrix interferents.

- Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode achieves detection limits <1 ng/L.

- Quality Control: Include isotopically labeled internal standards (e.g., -analogs) to correct for matrix effects .

Q. What methodologies are suitable for evaluating its thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition thresholds.

- Gas Chromatography-MS (GC-MS): Analyze volatile decomposition products (e.g., fluorinated alkanes, sulfonic acids).

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict cleavage sites in the fluorocarbon or sulfonate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.